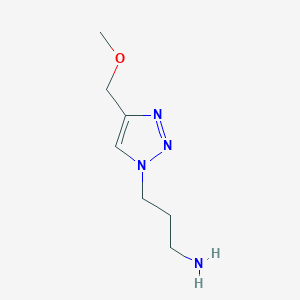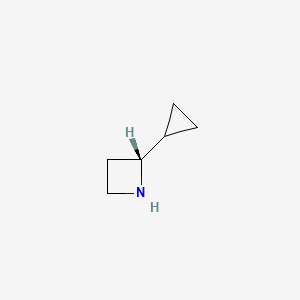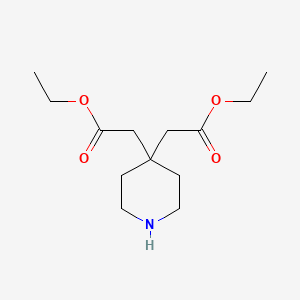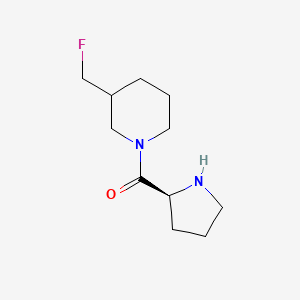
N-(4-bromo-2-chlorophenyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-chlorophenyl)-3-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine and chlorine atom attached to the phenyl ring, along with a methyl group on the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-chlorophenyl)-3-methylbenzamide typically involves the reaction of 4-bromo-2-chloroaniline with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-bromo-2-chlorophenyl)-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Potassium permanganate, chromium trioxide.
Reduction Reactions: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation Reactions: Carboxylic acids and other oxidized derivatives.
Reduction Reactions: Reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
Chemistry: N-(4-bromo-2-chlorophenyl)-3-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its antimicrobial and anticancer activities. The presence of bromine and chlorine atoms in the structure may contribute to its biological activity by interacting with specific molecular targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-chlorophenyl)-3-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed antimicrobial and anticancer effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to key proteins and altering their function .
Comparaison Avec Des Composés Similaires
- N-(4-bromo-2-chlorophenyl)acetamide
- N-(4-bromo-2-chlorophenyl)thiazol-2-yl)-2-chloroacetamide
- 4-bromo-2-chlorophenol
Comparison: N-(4-bromo-2-chlorophenyl)-3-methylbenzamide is unique due to the presence of the methyl group on the benzamide structure, which can influence its chemical reactivity and biological activity. Compared to similar compounds like N-(4-bromo-2-chlorophenyl)acetamide, the additional methyl group may enhance its stability and alter its interaction with molecular targets. The presence of both bromine and chlorine atoms also contributes to its distinct properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H11BrClNO |
|---|---|
Poids moléculaire |
324.60 g/mol |
Nom IUPAC |
N-(4-bromo-2-chlorophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H11BrClNO/c1-9-3-2-4-10(7-9)14(18)17-13-6-5-11(15)8-12(13)16/h2-8H,1H3,(H,17,18) |
Clé InChI |
VAHSSISCDFURNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





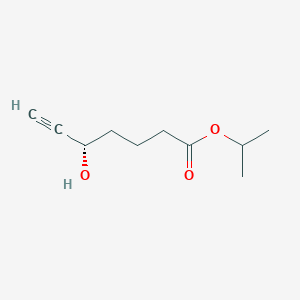


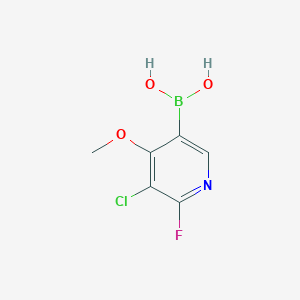
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B13348013.png)
![[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13348015.png)
![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpropan-2-amine](/img/structure/B13348018.png)
